2-Phenylbenzofuran-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbenzofuran-4-OL is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This compound is characterized by a phenyl group attached to the second position of the benzofuran ring and a hydroxyl group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzofuran-4-OL can be achieved through several methods. One common approach involves the cyclization of 2-phenylphenol with appropriate reagents. For example, the reaction of 2-phenylphenol with a suitable oxidizing agent can lead to the formation of this compound .
Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids to form the desired benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylbenzofuran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenylbenzofuran-4-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylbenzofuran-4-OL involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. It interacts with cellular enzymes and proteins, modulating their activity and preventing cellular damage .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzofuran-4-OL can be compared with other similar compounds, such as:
2-Phenylbenzofuran: Lacks the hydroxyl group at the fourth position, resulting in different chemical and biological properties.
2-Phenylbenzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring, leading to distinct reactivity and applications.
2-Phenylindole: Features a nitrogen atom in the ring structure, which affects its chemical behavior and biological activity.
The presence of the hydroxyl group in this compound enhances its antioxidant properties and makes it a unique compound with specific applications in various fields .
Eigenschaften
Molekularformel |
C14H10O2 |
---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-phenyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C14H10O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,15H |
InChI-Schlüssel |
MXQHXMRSHFXFHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.